molecular formula C10H17Cl B2496670 1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane CAS No. 2287283-20-7

1-(Chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane

Cat. No. B2496670
CAS RN: 2287283-20-7
M. Wt: 172.7
InChI Key: LPEUKUUQNVOWBR-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes (BCPs) are a class of organic compounds that have been demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery and have an influence on the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .


Molecular Structure Analysis

The molecular structure of BCPs is unique, with a compact and rigid bicyclic framework. This structure is what allows them to act as bioisosteres of the phenyl ring .


Chemical Reactions Analysis

BCPs can be derived from [1.1.1]propellane through a continuous flow process . This process can generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species .


Physical And Chemical Properties Analysis

BCPs are known for their unique physical and chemical properties, which include their compact and rigid structure, and their ability to influence the permeability, aqueous solubility, and in vitro metabolic stability of drug molecules .

Future Directions

The use of BCPs in drug discovery is expected to continue and expand, especially with the development of practical synthesis methods . This work should ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs .

properties

IUPAC Name

1-(chloromethyl)-3-(2-methylpropyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17Cl/c1-8(2)3-9-4-10(5-9,6-9)7-11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEUKUUQNVOWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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